molecular formula C10H13NO3 B1268101 2-(Tert-butyl)-4-nitrophenol CAS No. 6683-81-4

2-(Tert-butyl)-4-nitrophenol

Cat. No.: B1268101
CAS No.: 6683-81-4
M. Wt: 195.21 g/mol
InChI Key: WPLSSAJHDAQNCO-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-nitrophenol is an organic compound characterized by a phenolic structure substituted with a tert-butyl group at the second position and a nitro group at the fourth position

Biochemical Analysis

Biochemical Properties

2-(Tert-butyl)-4-nitrophenol plays a vital role in biochemical reactions, particularly due to its interaction with specific enzymes and proteins. It has been observed to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity . This inhibition can lead to increased levels of biogenic amines, which are crucial for various physiological functions. Additionally, this compound exhibits antioxidant properties, making it valuable in preventing oxidative stress and cellular damage .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce adipogenesis in human mesenchymal stem cells, leading to increased lipid accumulation and expression of adipogenic marker genes . Furthermore, its antioxidant properties help in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with monoamine oxidase enzymes is a key aspect of its molecular mechanism, leading to the inhibition of these enzymes and subsequent changes in biogenic amine levels . Additionally, its antioxidant activity involves scavenging free radicals and reducing reactive oxygen species, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained antioxidant effects, contributing to prolonged cellular protection .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as antioxidant protection and enzyme inhibition. At higher doses, it may lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause oxidative stress and cellular damage, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in biochemical reactions. Its interaction with cytochrome P450 enzymes plays a significant role in its metabolic pathways, affecting the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be efficiently transported across cell membranes, ensuring its availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-4-nitrophenol typically involves the nitration of 2-(Tert-butyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, thereby optimizing yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butyl)-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The tert-butyl group can be substituted under specific conditions, such as halogenation or alkylation reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Reduction: 2-(Tert-butyl)-4-aminophenol.

    Oxidation: 2-(Tert-butyl)-4-nitroquinone.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

2-(Tert-butyl)-4-nitrophenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding the behavior of phenolic compounds in biological systems.

    Medicine: Research into its potential therapeutic properties, including its role as an antioxidant or antimicrobial agent, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

  • 2-(Tert-butyl)phenol
  • 4-Nitrophenol
  • 2,4-Dinitrophenol

Comparison: 2-(Tert-butyl)-4-nitrophenol is unique due to the presence of both a bulky tert-butyl group and an electron-withdrawing nitro group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

2-tert-butyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSSAJHDAQNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336072
Record name 2-tert-butyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6683-81-4
Record name 2-tert-butyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of 2-tert-butylphenol (10 g, 66.6 mmol) in heptane (67 ml) was added at a fast drip a solution of 70% nitric acid (4.25 ml, 66.6 mmol) diluted with water (4.25 ml). The resulting dark red/brown mixture was stirred vigorously for 2 h. The suspended solid was collected by filtration washed with hexane (300 mL), water (200 mL) and once again with hexane (200 mL) to give a cocoa colored powder that was dried to constant mass (4.65 g, 35.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Name
Quantity
4.25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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